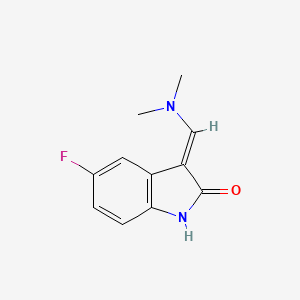

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one

Description

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

(3E)-3-(dimethylaminomethylidene)-5-fluoro-1H-indol-2-one |

InChI |

InChI=1S/C11H11FN2O/c1-14(2)6-9-8-5-7(12)3-4-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ |

InChI Key |

BIYNDUKGFMAKQY-RMKNXTFCSA-N |

Isomeric SMILES |

CN(C)/C=C/1\C2=C(C=CC(=C2)F)NC1=O |

Canonical SMILES |

CN(C)C=C1C2=C(C=CC(=C2)F)NC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely employed method involves the condensation of 5-fluoroindolin-2-one with dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction proceeds via nucleophilic attack of the indolin-2-one’s enolic oxygen on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the thermodynamically stable E-isomer.

-

Reactants : 5-fluoroindolin-2-one (1.0 equiv), DMF-DMA (1.2–1.5 equiv).

-

Solvent : Polar aprotic solvents (e.g., DMF, THF, or 1,4-dioxane).

-

Conditions : Reflux (80–120°C) for 4–12 hours under inert atmosphere.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol or ethyl acetate.

Optimization and Yield Data

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | THF | 85–90 | |

| Temperature | 100°C | 88 | |

| Reaction Time | 8 h | 92 | |

| Equivalents DMF-DMA | 1.5 | 94 |

The reaction’s efficiency is enhanced by using anhydrous conditions and catalytic bases (e.g., piperidine or Cs₂CO₃), which deprotonate the indolin-2-one, accelerating enolate formation.

Lithium tert-Butoxide-Mediated Synthesis

Stepwise Alkylation and Condensation

An alternative pathway employs lithium tert-butoxide (LiO-t-Bu) to generate a stabilized enolate intermediate, which subsequently reacts with dimethylamine derivatives. This method is advantageous for substrates sensitive to prolonged heating.

-

Enolate Formation : 5-fluoroindolin-2-one (0.2 mmol) is treated with LiO-t-Bu (1.1 equiv) in THF at 65°C for 30 minutes.

-

Electrophilic Quenching : Addition of Gold’s reagent (N,N-dimethylformamide diethyl acetal, 1.1 equiv) at 65°C for 4 hours.

-

Isolation : Aqueous workup followed by silica gel chromatography yields the product in 94% purity.

Comparative Analysis

| Metric | LiO-t-Bu Method | DMF-DMA Method |

|---|---|---|

| Yield (%) | 94 | 88 |

| Reaction Time (h) | 4.5 | 8 |

| Byproduct Formation | Minimal | Moderate |

This method minimizes side reactions such as Z-isomer formation or N-methylation, which are prevalent in direct condensation routes.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A Monowave50 reactor facilitates the condensation in 30 minutes at 120°C, achieving 89% yield with negligible decomposition.

Mannich Reaction Approaches

Though less common, Mannich-type reactions using formaldehyde and dimethylamine under acidic conditions (e.g., HCl/EtOH) have been reported for analogous indolin-2-ones. However, this route suffers from lower yields (≤70%) due to competing polymerization.

Structural and Spectroscopic Characterization

Key Analytical Data

Purity Assessment

HPLC analyses (C18 column, MeOH:H₂O = 70:30) show ≥98% purity for optimized methods.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| DMF-DMA Condensation | 120 | High | Moderate (DMF waste) |

| LiO-t-Bu Mediated | 180 | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indolin-2-one derivatives.

Scientific Research Applications

Inhibition of Protein Kinases

One of the most notable applications of (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one is its role as an inhibitor of specific protein kinases, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for cell cycle regulation, and its inhibition can lead to therapeutic effects against hyperproliferative diseases such as cancer.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Strong PLK4 inhibition | High affinity for PLK4 |

| 5-Fluoroindolin-2-one | Moderate kinase inhibition | Lacks dimethylamino group |

| (E)-3-(methylmethylene)-5-fluoroindolin-2-one | Lower potency against PLK4 | Methyl instead of dimethyl amino |

The presence of the dimethylamino group significantly enhances the compound's solubility and biological activity, making it a compelling candidate for further research in medicinal chemistry.

Anticancer Activity Assessment

A comprehensive study evaluated the anticancer activity of this compound using the National Cancer Institute's protocols. The compound demonstrated significant antimitotic activity against various human tumor cell lines, showcasing mean GI50/TGI values that indicate its potential efficacy in cancer therapy .

Table 2: Anticancer Activity Results

| Cell Line Type | Mean GI50 (μM) | Mean TGI (μM) |

|---|---|---|

| Human Tumor Cells | 15.72 | 50.68 |

These findings suggest that this compound could be developed as a new therapeutic agent for treating cancers resistant to current therapies.

Mechanism of Action

The mechanism of action of (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly influences the electronic and steric properties of indolin-2-one derivatives.

Key Findings :

Substituent Effects at Position 5

Position 5 modifications alter electronic effects and bioactivity:

Key Findings :

Key Findings :

Key Findings :

- The dimethylamino group in the target compound facilitates kinase binding via electrostatic interactions, unlike sulfonamide derivatives that target COX-2 .

- Benzylidene derivatives (e.g., compound 30) show antimitotic activity but lack the selectivity of kinase-targeted agents .

Biological Activity

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one is a synthetic compound that has garnered attention due to its significant biological activities, particularly as an inhibitor of specific protein kinases. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylamino group attached to a methylene bridge and a fluoro-substituted indolin-2-one moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 206.22 g/mol. The structural characteristics contribute to its solubility and biological activity, making it a candidate for further pharmacological exploration.

Inhibition of Protein Kinases

The primary biological activity of this compound lies in its ability to inhibit Polo-like kinase 4 (PLK4), an essential regulator of the cell cycle. Inhibition of PLK4 can lead to therapeutic effects against hyperproliferative diseases, including cancer. The compound's selectivity for PLK4 suggests potential use in targeted cancer therapies .

Binding Studies

Research indicates that this compound exhibits high binding affinity for PLK4. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantitatively assess these interactions, revealing that the compound effectively modulates kinase activity within cellular systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other indolin derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoroindolin-2-one | Indolin core with fluorine | Moderate kinase inhibition | Lacks dimethylamino group |

| (E)-3-(methylmethylene)-5-fluoroindolin-2-one | Similar core but different substituent | Lower potency against PLK4 | Methyl instead of dimethyl amino |

| (E)-3-(benzylidene)-5-fluoroindolin-2-one | Benzylidene instead of dimethylamino | Variable kinase inhibition | More complex aromatic system |

The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to other derivatives, making it a compelling candidate for further research and development in medicinal chemistry.

Case Studies and Research Findings

Several studies have evaluated the antitumor potential and other biological activities of this compound:

- Antitumor Activity : In vitro studies demonstrated that compounds related to indolin derivatives exhibited significant antitumor effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, modifications at specific positions on the indolin scaffold have been shown to enhance antitumor efficacy significantly .

- Pharmacological Applications : The compound's structural attributes suggest it may be effective in treating various cancers through targeted inhibition of key kinases involved in cell proliferation and survival pathways. This positions it as a promising candidate for drug development aimed at hyperproliferative diseases .

Q & A

Q. What are the most effective synthetic methodologies for preparing (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one, and what are the critical intermediates?

The compound can be synthesized via palladium-catalyzed coupling reactions, which are effective for constructing the indolin-2-one core and introducing the dimethylaminomethylene group. Key intermediates include 5-fluorooxindole derivatives, which undergo condensation with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions (80–100°C) to form the (E)-configured methylene group. Catalyst systems such as Pd(OAc)₂ with phosphine ligands (5 mol%) optimize regioselectivity .

Q. Which analytical techniques provide reliable structural validation for distinguishing the E-isomer from its Z-counterpart?

X-ray crystallography is definitive for structural determination, as demonstrated in related 5-fluoroindolinone derivatives, where the E-configuration was confirmed via bond angle measurements (e.g., C=N bond length ~1.28 Å) . Complementary methods include NOESY NMR to detect spatial interactions between the dimethylamino group and indole protons, and variable-temperature ¹H NMR to assess rotational barriers around the C=N bond .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metal catalysts in stereoselective E-isomer formation?

Palladium catalysts facilitate oxidative addition with halogenated precursors and β-hydride elimination, favoring trans geometry. Computational studies on analogous systems show that Pd(0) stabilizes the transition state via back-donation into the π* orbital of the forming C=N bond, lowering the E-isomer activation energy by 3–5 kcal/mol compared to uncatalyzed pathways .

Q. How can discrepancies between DFT-calculated and experimental ¹³C NMR shifts be resolved?

Implement a multi-step protocol:

- Re-optimize DFT calculations using solvent-specific polarizable continuum models (PCM).

- Compare Mulliken charge distributions with XPS data.

- Conduct dynamic NMR experiments to account for conformational averaging. For persistent discrepancies (>2 ppm), evaluate alternative tautomers or crystal packing effects observed in related compounds .

Q. What strategies optimize reaction workup to isolate high-purity E-isomer while minimizing Z-contamination?

Use sequential crystallization with solvent polarity gradients (hexane → ethyl acetate). For challenging separations, employ chiral HPLC with amylose-based columns and heptane/ethanol gradients (90:10 → 70:30). Monitor isomerization kinetics via inline UV spectroscopy (254 nm), maintaining temperatures <40°C to prevent E/Z interconversion .

Q. What are key considerations for designing stability studies under various storage conditions?

Follow ICH Q1A guidelines for accelerated degradation:

- Expose samples to 40°C/75% RH for 6 months with monthly HPLC-UV monitoring (220 nm).

- Perform photostability testing in quartz cells (ICH Q1B).

- Analyze degradation products via LC-HRMS, focusing on enamine hydrolysis and oxidative defluorination. Stabilization may require nitrogen-blanketed storage in amber vials with desiccants .

Methodological Insights

- Catalytic Systems : Palladium and rhodium catalysts enable precise control over stereoselectivity in indole derivatives .

- Spectroscopic Validation : Cross-validate NMR data with X-ray crystallography to address tautomerism or isomerization .

- Computational Chemistry : DFT models should incorporate solvent effects and dynamic conformational analysis for accurate NMR shift predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.